![molecular formula C16H18N2O3 B2824138 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 2034484-01-8](/img/structure/B2824138.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide, commonly known as DIPO, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DIPO is a small molecule that is synthesized through a complex process involving several chemical reactions.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Routes and Derivatives : The synthesis of complex benzofuran derivatives has been explored, leading to compounds with potential therapeutic applications. For example, the synthesis of benzodifuranyl derivatives with anti-inflammatory and analgesic activities has been reported, highlighting the chemical's utility in generating novel therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives has demonstrated diuretic activity, indicating the potential for medical use in treating conditions requiring diuresis (Yar & Ansari, 2009).
Antimicrobial and Cytotoxic Effects : Certain benzofuran derivatives have shown significant antimicrobial activity against a range of fungal and bacterial species, suggesting their application in combating infectious diseases (Abdel‐Aziz et al., 2009). Additionally, compounds with a benzofuran core have been evaluated for their cytotoxicity against cancer cell lines, offering insights into their potential as anticancer agents (Kelly et al., 2007).
Chemical Modifications and Reactivity
Reactivity and Derivatization : Research has also focused on the reactivity of benzofuran derivatives towards creating structurally diverse molecules. For instance, the transformation of arylcarboxamides into dihydroisobenzofuran carboxamides demonstrates the versatility of these cores in synthesizing novel compounds with potential biological activities (Prek et al., 2017).
Structural Characterization and SAR Studies : Structural characterisation and activity relationship studies of benzofuran derivatives, such as those leading to novel poly(ADP-ribose)polymerase-1 inhibitors, highlight the importance of structural modifications in enhancing biological activity and specificity (Patel et al., 2014).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-12-3-4-15-13(8-12)5-6-20-15/h3-4,8-10H,5-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDWIRWLWSOGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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